Tyrocidine A

Antimicrobial mechanism of action Cyclic β-sheet decapeptide Membrane pore formation

Tyrocidine A is a cyclic decapeptide antibiotic belonging to the tyrocidine group of polypeptide antibiotics, produced by Bacillus brevis (now Brevibacillus parabrevis) via a nonribosomal peptide synthetase (NRPS) assembly line. It is the major constituent, comprising 40–60% of the natural antibiotic mixture tyrothricin, with gramicidin accounting for the remaining 10–20% of active material.

Molecular Formula C66H87N13O13
Molecular Weight 1270.5 g/mol
CAS No. 8011-61-8
Cat. No. B021083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrocidine A
CAS8011-61-8
SynonymsBrevicidin
Rapicidin
Tyrocidine
Tyrocidines
Molecular FormulaC66H87N13O13
Molecular Weight1270.5 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
InChIInChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1
InChIKeyGSXRBRIWJGAPDU-BBVRJQLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Tyrocidine A (CAS 8011-61-8): Composition, Class, and Procurement-Relevant Characteristics


Tyrocidine A is a cyclic decapeptide antibiotic belonging to the tyrocidine group of polypeptide antibiotics, produced by Bacillus brevis (now Brevibacillus parabrevis) via a nonribosomal peptide synthetase (NRPS) assembly line [1]. It is the major constituent, comprising 40–60% of the natural antibiotic mixture tyrothricin, with gramicidin accounting for the remaining 10–20% of active material [2]. Tyrocidine A possesses the amino acid sequence cyclo(-L-Val¹-L-Orn²-L-Leu³-D-Phe⁴-L-Pro⁵-L-Phe⁶-D-Phe⁷-L-Asn⁸-L-Gln⁹-L-Tyr¹⁰-) and acts as a membrane-lytic antimicrobial peptide that targets Gram-positive bacteria through disruption of membrane integrity [3].

Functional Non-Interchangeability of Tyrocidine A with Superficially Similar Cyclic Peptide Antibiotics


Although tyrocidine A shares a cyclic decapeptide scaffold and 50% sequence identity with the homologous antibiotic gramicidin S, the two peptides exhibit fundamentally divergent antibacterial mechanisms and quantitative potency profiles that preclude generic substitution [1]. Tyrocidine A forms defined ion-conducting pores, induces lipid phase separation, strongly reduces membrane fluidity, and delocalizes both peripheral and integral membrane proteins—characteristics not recapitulated by gramicidin S, which causes only mild lipid demixing and affects primarily peripheral membrane proteins [1]. Even among the naturally co-occurring tyrocidine variants (A, B, C, D), conservative single-amino-acid substitutions in only three positions produce up to three orders of magnitude difference in antimalarial IC₅₀ values [2]. These data demonstrate that procurement of the correct molecular entity—not merely the correct antibiotic class—is essential for reproducible experimental outcomes.

Quantitative Comparative Evidence for Tyrocidine A Selection: Direct Head-to-Head, Cross-Study, and Class-Level Differentiation Data


Fundamental Mechanistic Divergence: Tyrocidine A Forms Defined Ion-Conducting Pores Whereas Gramicidin S Does Not, Despite 50% Sequence Identity

In a direct cytological profiling study using Bacillus subtilis 168, tyrocidine A formed defined ion-conducting pores as measured by membrane potential-sensitive fluorescent probe DiSC₃(5) at 0.5× and 1× MIC, while gramicidin S even at 2× MIC (2 µg/ml) failed to produce comparable membrane depolarization [1]. Tyrocidine A additionally induced lipid phase separation, strongly reduced membrane fluidity, delocalized integral membrane proteins, and caused DNA damage. In contrast, gramicidin S caused only mild lipid demixing with minor effects on membrane fluidity and permeability, and did not affect integral membrane proteins or DNA [1]. These functional differences occur despite 50% sequence identity between the two peptides, demonstrating that sequence homology does not predict mechanism [1].

Antimicrobial mechanism of action Cyclic β-sheet decapeptide Membrane pore formation

MIC-Based Antibacterial Potency: Tyrocidine A Exhibits Quantitatively Distinct Activity Profiles Relative to Both Gramicidin S and Synthetic Analogues

In direct comparative MIC testing, tyrocidine A exhibited an MIC of 5.4 µg/ml (1×) against B. subtilis 168, compared to 2.7 µg/ml for tyrocidine C and 1 µg/ml for gramicidin S, indicating that gramicidin S is approximately 5.4-fold more potent against this strain by MIC [1]. Against a broader panel of clinical Gram-positive isolates, tyrocidine A displayed MICs of 32 µg/ml (MRSA), 32 µg/ml (MSSA), 16 µg/ml (E. faecalis), 16 µg/ml (B. subtilis), and >128 µg/ml (E. coli), establishing its Gram-positive-selective profile [2]. Synthetic analogue 5 improved potency 2- to 8-fold over parent tyrocidine A with MICs of 4 µg/ml (MRSA/MSSA), 2 µg/ml (E. faecalis, B. subtilis, VRE), and 128 µg/ml (E. coli) [2].

Minimum inhibitory concentration Gram-positive antibacterial Staphylococcus aureus

Hemolytic Liability and Therapeutic Index: Glutamine-6 is a Defined Structural Determinant Enabling Dissociation of Antibacterial Activity from Hemolysis

Wild-type tyrocidine A exhibits an MHC/MIC ratio (minimum hemolytic concentration divided by MIC) of approximately 1.0, indicating essentially no therapeutic window between antibacterial and hemolytic concentrations [1]. Alanine-scanning mutagenesis revealed that the antibacterial and hemolytic activities of tyrocidine A are governed by distinct structural components. Most critically, single substitution of glutamine-6 (Gln⁶) with a cationic amino acid (lysine) yielded a Lys⁶ analogue with an MHC/MIC ratio exceeding 100, representing a therapeutic index enhancement of up to 140-fold relative to wild-type tyrocidine A, without loss of antibacterial potency [1]. This demonstrates that position 6 is a defined, quantifiable determinant governing the hemolytic side effect.

Hemolytic activity Therapeutic index Alanine scanning mutagenesis

Compositional Identity Within Tyrothricin: Tyrocidine A Constitutes 40–60% of the Active Mixture and Cannot Be Substituted by Gramicidin

Tyrothricin, the clinically used topical antibiotic mixture, contains 40–60% tyrocidines (predominantly tyrocidine A) and only 10–20% gramicidin as active components [1]. Commercial tyrothricin specifications further indicate a ratio of approximately 80% tyrocidine to 20% gramicidin by weight . This compositional ratio is functionally critical: the tyrocidine fraction provides membrane-lytic, pore-forming activity against Gram-positive organisms, while the gramicidin fraction contributes ion-channel activity with a distinct mechanism. Procurement of gramicidin alone cannot replicate the biological activity profile of either purified tyrocidine A or the clinically validated tyrothricin mixture [1].

Tyrothricin composition Polypeptide antibiotic mixture Pharmacopoeia specification

Structural Resolution: The 0.95 Å Crystal Structure Reveals an Amphipathic Dimer with a Quantified Membrane Binding Affinity (KD = 10 µM)

The X-ray crystal structure of tyrocidine A was determined at 0.95 Å resolution, revealing an intimate amphipathic homodimer comprising four β-strands arranged into a highly curved antiparallel β-sheet [1]. Surface plasmon resonance (SPR) measurements using lipid compositions that mimic bacterial membranes demonstrated that tyrocidine A binds tightly with an apparent dissociation constant (KD) of 10 µM and efficiently permeabilizes bacterial cells at concentrations equal to and below the KD [1]. Fluorescence quenching experiments confirmed that the convex, apolar face of the β-sheet orients toward the membrane interior while the concave, polar face faces the aqueous phase, establishing a definitive membrane-association model [1].

X-ray crystallography Membrane binding affinity Surface plasmon resonance

Biosynthetic Gene Cluster Identity: The 39.5 kb tyc Operon Encodes Three Distinct Megasynthetases Not Found in Gramicidin S Producers

Tyrocidine A is biosynthesized by a dedicated 39.5 kb operon (tycABC) encoding three multifunctional peptide synthetases: TycA (123 kDa, 1 module), TycB (404.6 kDa, 3 modules), and TycC (723.6 kDa, 6 modules), which together incorporate 10 amino acid monomers with defined specificities including epimerization of D-Phe at positions 4 and 7 [1]. The Km values of the individual adenylation domains for their cognate amino acid substrates have been biochemically characterized and demonstrate the colinear arrangement of modules with the peptide sequence, explaining the production of the four known natural tyrocidine variants (A–D) [1]. This operon is genetically and organizationally distinct from the gramicidin S synthetase (grs) operon found in Aneurinibacillus migulanus [2].

Nonribosomal peptide synthetase Biosynthetic gene cluster Bacillus brevis genetics

Evidence-Backed Research and Industrial Application Scenarios for Tyrocidine A (CAS 8011-61-8)


Membrane-Active Antimicrobial Mechanism Studies Requiring a Defined Pore-Forming Cyclic Peptide Reference Standard

For laboratories investigating the mechanism of action of cyclic β-sheet antimicrobial peptides, tyrocidine A serves as a structurally and mechanistically defined reference compound. The 0.95 Å crystal structure confirming an amphipathic homodimer [8], the quantified membrane binding affinity (KD = 10 µM by SPR) [8], and the demonstrated ability to form defined ion-conducting pores as shown by DiSC₃(5) membrane depolarization assays [9] provide a comprehensive biophysical characterization package. Critically, gramicidin S cannot substitute in such studies because it does not form comparable pores [9], making tyrocidine A the appropriate positive control for pore-formation assays.

Structure-Activity Relationship (SAR) Studies Aiming to Dissociate Antibacterial Potency from Hemolytic Toxicity

Tyrocidine A is the validated starting scaffold for medicinal chemistry programs targeting the dissociation of antibacterial and hemolytic activities. The established finding that Gln⁶→Lys substitution yields a 140-fold therapeutic index improvement [8] provides a defined structural handle for analogue design. Researchers procuring tyrocidine A for SAR campaigns can directly benchmark new analogues against the wild-type MHC/MIC ratio of approximately 1.0 and the Lys⁶ analogue ratio of >100 [8], enabling quantitative assessment of therapeutic window improvement.

Nonribosomal Peptide Synthetase (NRPS) Engineering and Chemoenzymatic Synthesis Platform Studies

The fully sequenced and biochemically characterized 39.5 kb tycABC operon, with its three megasynthetases of defined size (TycA 123 kDa, TycB 404.6 kDa, TycC 723.6 kDa), 10 colinear modules, and characterized adenylation domain Km values [8], makes tyrocidine A the biosynthetic system of choice for NRPS engineering studies. This operon is genetically and organizationally distinct from the gramicidin S (grs) system [9] and has been used successfully for chemoenzymatic macrocyclization approaches employing isolated thioesterase domains [7].

Antibacterial Susceptibility Testing Against Gram-Positive Pathogens Including MRSA and VRE Clinical Isolates

Tyrocidine A displays a defined antibacterial spectrum with MIC values of 32 µg/ml against MRSA (ATCC 33592), 32 µg/ml against MSSA (ATCC 29213), and 16 µg/ml against VRE (MRL 17001) [8], providing a benchmark for membrane-targeting antibiotic discovery. The Gram-positive selectivity (E. coli MIC >128 µg/ml) [8] and the demonstrated virtual absence of bacterial resistance to this peptide class [9] support its use as a reference compound in resistance-evasion studies and as a quality-control standard for antimicrobial susceptibility testing panels.

Quote Request

Request a Quote for Tyrocidine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.